molecular formula C6H12N2OS B13016844 3-(Thietan-3-ylamino)propanamide

3-(Thietan-3-ylamino)propanamide

Cat. No.: B13016844
M. Wt: 160.24 g/mol
InChI Key: DAHOVSCMXANROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thietan-3-ylamino)propanamide is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

The synthesis of 3-(Thietan-3-ylamino)propanamide can be achieved through several routes. One common method involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates, leading to the formation of the thietane ring . Another approach is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Thietan-3-ylamino)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Thietan-3-ylamino)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)propanamide involves its interaction with molecular targets through the thietane ring. This interaction can lead to the inhibition of specific enzymes or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Thietan-3-ylamino)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

3-(thietan-3-ylamino)propanamide

InChI

InChI=1S/C6H12N2OS/c7-6(9)1-2-8-5-3-10-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

DAHOVSCMXANROK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.